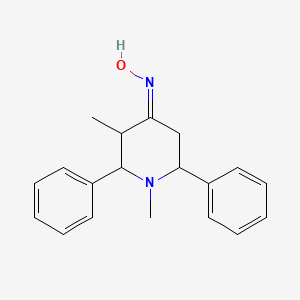

(Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime is a chemical compound belonging to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom via a double bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime typically involves the condensation of the corresponding ketone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include moderate temperatures and a solvent like ethanol to dissolve the reactants and products .

Industrial Production Methods: On an industrial scale, the production of oximes can be achieved through similar synthetic routes but optimized for large-scale operations. This may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize the environmental impact .

Analyse Des Réactions Chimiques

Derivatization Reactions

The oxime group undergoes further functionalization, enabling diverse applications:

Oxime Ether Formation

Reaction with phenoxycarbonyl chloride yields O-(phenoxycarbonyl)oxime ether :

| Reaction | Conditions | Product | Spectral Data |

|---|---|---|---|

| Etherification | Phenoxycarbonyl chloride, K₂CO₃, THF | O-(Phenoxycarbonyl)oxime ether | IR: 1745 cm⁻¹ (C=O stretch); 1H NMR: δ 8.20 (s, C=N–OH) . |

Condensation with Carbonyl Compounds

The oxime participates in nucleophilic addition reactions:

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| Aromatic aldehydes | Ethanol, reflux | Schiff base derivatives | Enhanced antimicrobial activity . |

Structural Influences on Reactivity

The compound’s reactivity is modulated by:

-

Steric effects : Bulky diphenyl groups at positions 2 and 6 restrict access to the piperidine ring, directing reactivity to the oxime group .

-

Electronic effects : Electron-donating methyl groups stabilize the oxime’s nucleophilicity, facilitating electrophilic substitutions .

Comparative Reactivity of Derivatives

Stability and Degradation

Applications De Recherche Scientifique

Antimicrobial Properties

Compounds with similar structures to (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime, such as 1,3-Dimethyl-2,6-diphenylpiperidin-4-one , have shown antimicrobial properties. The addition of an oxime group could potentially enhance or modify these properties, making it a candidate for further antimicrobial research.

Central Nervous System (CNS) Effects

Related compounds with different substituents on the phenyl rings, like 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one , have demonstrated CNS effects. The specific geometric configuration and substituents in this compound might also influence its interaction with CNS targets.

Synthetic Intermediates

The compound's unique structure makes it a valuable intermediate in synthesizing other complex molecules. Its oxime group can undergo various chemical reactions such as hydrolysis and reduction, which are crucial in organic synthesis.

Geometric Isomerism Studies

The presence of geometric isomerism in this compound provides opportunities for studying the effects of stereochemistry on chemical reactivity and biological activity.

Drug Development

Given its potential biological activities, this compound could serve as a lead compound in drug development. Its structural complexity and the presence of both dimethyl and diphenyl groups might enhance its interaction with biological targets.

Data Tables and Case Studies

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Similar piperidine structure without oxime | Antimicrobial |

| N-acetyl derivatives of 2,6-diphenylpiperidin-4-one | Acetyl substitution instead of oxime | Varying antimicrobial properties |

| 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | Different substituents on phenyl rings | CNS effects |

Future Research Directions

- In-depth Biological Activity Studies : Investigate the antimicrobial and CNS effects of this compound through comprehensive biological assays.

- Synthetic Methodology Development : Optimize synthesis methods to improve yield and purity, facilitating further research.

- Stereochemistry and Reactivity Studies : Explore how the geometric configuration affects chemical reactivity and biological activity.

Mécanisme D'action

The mechanism of action of (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime involves its interaction with specific molecular targets. For instance, it can act as an acetylcholinesterase reactivator, which is crucial in counteracting the effects of organophosphate poisoning. The oxime group interacts with the phosphorylated enzyme, leading to the reactivation of acetylcholinesterase and the restoration of normal nerve function .

Comparaison Avec Des Composés Similaires

Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.

Obidoxime: Similar in function to pralidoxime but with different pharmacokinetic properties.

Methoxime: An oxime with applications in medicinal chemistry.

Uniqueness: (Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime is unique due to its specific structural features that allow for selective interactions with biological targets. Its ability to form stable complexes with enzymes and other proteins makes it a valuable compound in both research and therapeutic contexts .

Activité Biologique

(Z)-1,3-Dimethyl-2,6-diphenylpiperidin-4-one oxime is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing data from various studies and providing insights into its therapeutic potential.

Structural Characteristics

The compound features a piperidine ring with two phenyl groups and an oxime functional group. The geometric isomerism associated with the oxime group contributes to its distinct biological properties. The presence of dimethyl and diphenyl substitutions enhances its molecular complexity, which is likely linked to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Similar oxime derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 .

- Anticancer Potential : In vitro studies suggest that certain derivatives can inhibit cancer cell growth and may reverse drug resistance in cancer therapies .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | Similar piperidine structure without the oxime group | Antimicrobial |

| N-acetyl derivatives of 2,6-diphenylpiperidin-4-one | Acetyl substitution instead of oxime | Varying antimicrobial properties |

| 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | Different substituents on phenyl rings | CNS effects |

The unique combination of substitutions in this compound likely enhances its biological activity compared to these related compounds.

Anti-inflammatory Activity

A study highlighted that derivatives similar to this compound exhibited significant anti-inflammatory effects by inhibiting IL-6 production at low concentrations (IC50 = 5.07 µM) compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

In vitro studies investigated the anticancer properties of various oxime derivatives. One derivative demonstrated an IC50 value of 0.02 μM against specific cancer cell lines, indicating potent activity that could be harnessed in cancer treatment strategies .

Propriétés

Numéro CAS |

67687-94-9 |

|---|---|

Formule moléculaire |

C19H22N2O |

Poids moléculaire |

294.4 g/mol |

Nom IUPAC |

(NZ)-N-(1,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine |

InChI |

InChI=1S/C19H22N2O/c1-14-17(20-22)13-18(15-9-5-3-6-10-15)21(2)19(14)16-11-7-4-8-12-16/h3-12,14,18-19,22H,13H2,1-2H3/b20-17- |

Clé InChI |

WRZFUOOSXMQGBT-JZJYNLBNSA-N |

SMILES |

CC1C(N(C(CC1=NO)C2=CC=CC=C2)C)C3=CC=CC=C3 |

SMILES isomérique |

CC\1C(N(C(C/C1=N/O)C2=CC=CC=C2)C)C3=CC=CC=C3 |

SMILES canonique |

CC1C(N(C(CC1=NO)C2=CC=CC=C2)C)C3=CC=CC=C3 |

Key on ui other cas no. |

67687-94-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.